molecular formula C17H12Br2N4O5 B12448773 N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

Cat. No.: B12448773
M. Wt: 512.1 g/mol
InChI Key: LILXLHVNEITIPR-UHFFFAOYSA-N
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Description

N’-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine atoms, an indole core, and a nitrophenoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide typically involves multiple steps. One common method includes the condensation of 5,7-dibromo-2-oxoindoline-3-carbaldehyde with 4-methyl-2-nitrophenoxyacetic acid hydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. In cancer research, it has been shown to induce apoptosis through the activation of mitochondrial pathways and the release of cytochrome c, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is unique due to the presence of both bromine atoms and a nitrophenoxy group, which confer distinct chemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H12Br2N4O5

Molecular Weight

512.1 g/mol

IUPAC Name

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-methyl-2-nitrophenoxy)acetamide

InChI

InChI=1S/C17H12Br2N4O5/c1-8-2-3-13(12(4-8)23(26)27)28-7-14(24)21-22-16-10-5-9(18)6-11(19)15(10)20-17(16)25/h2-6,20,25H,7H2,1H3

InChI Key

LILXLHVNEITIPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O)[N+](=O)[O-]

Origin of Product

United States

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